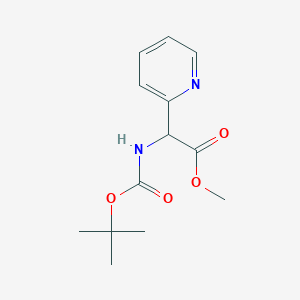

Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate

Description

Significance of Unnatural Alpha-Amino Acids as Synthetic Intermediates and Building Blocks

Unnatural alpha-amino acids, which are not found in the canonical set of twenty proteinogenic amino acids, are crucial building blocks in contemporary medicinal chemistry and drug discovery. researchgate.netgoogle.comnih.gov Their value lies in the unique three-dimensional structures and functionalities they introduce into molecules. google.com By incorporating unnatural amino acids, chemists can modulate the physicochemical properties of peptides, enhancing their stability, selectivity, and therapeutic potential. orgsyn.org These derivatives serve as versatile synthetic intermediates for the total synthesis of complex natural products and other functional molecules. mdpi.com The ability to introduce diverse side chains and stereochemistries allows for the fine-tuning of molecular architecture, leading to the development of novel therapeutics and materials. researchgate.netacs.org The synthesis of enantiomerically pure unnatural alpha-amino acids is a significant area of research, with various methods being developed to meet the growing demand for these valuable compounds. nih.gov

Importance of Pyridine (B92270) Moieties in Diverse Chemical Structures and Applications

The pyridine ring is a fundamental heterocyclic scaffold that plays a critical role in a wide range of chemical applications, particularly in pharmaceutical and materials science. rsc.orgst-andrews.ac.uk As an isostere of benzene, this nitrogen-containing aromatic ring is a key component in thousands of existing drug molecules. researchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts distinct electronic properties, which can enhance the binding affinity of a molecule to its biological target. chemicalbook.com Pyridine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.netresearchgate.net Beyond medicinal chemistry, pyridine and its derivatives are utilized as ligands in coordination chemistry, as versatile solvents in organic synthesis, and as building blocks for functional materials such as polymers and dyes. rsc.org

The tert-Butoxycarbonyl (Boc) Group as a Key Protecting Group in Amino Acid Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amino functionality in organic synthesis, especially in peptide chemistry. mdpi.comchemscene.com Its popularity stems from its stability under a wide range of reaction conditions and its ease of removal under mildly acidic conditions, often using trifluoroacetic acid (TFA). libretexts.orgacs.org The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. This protection strategy is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus of the amino acid while the carboxyl group is activated for peptide bond formation. acs.org The steric bulk of the Boc group can also influence the conformation of peptide chains. chemscene.com The development of solid-phase peptide synthesis (SPPS) has heavily relied on the use of protecting groups like Boc to enable the efficient and controlled assembly of peptide sequences.

| Protecting Group | Abbreviation | Cleavage Condition | Common Reagent for Introduction |

| tert-Butoxycarbonyl | Boc | Acidic | Di-tert-butyl dicarbonate (Boc₂O) |

Overview of Research Pertaining to Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate and its Structural Analogs

While specific research focusing exclusively on Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate is not extensively detailed in publicly accessible literature, the synthesis of its structural analogs, namely α-amino acid esters containing a pyridyl group, is an area of active investigation. The enantioselective synthesis of such compounds is of particular interest due to the importance of chirality in biological systems.

General strategies for the asymmetric synthesis of α-amino acid derivatives often involve the use of chiral catalysts or auxiliaries. For instance, the catalytic asymmetric synthesis of α-amino esters can be achieved through methods like the Heck reaction followed by asymmetric hydrogenation. libretexts.org Research has also focused on the direct α-alkylation of amino esters in the presence of chiral organocatalysts to produce various tryptophan derivatives with high enantioselectivity. chemscene.com

The synthesis of β-pyridyl α-amino acids has been explored for applications such as conformationally sensitive fluorophores. These syntheses can involve multi-step sequences including hetero-Diels–Alder reactions and Suzuki–Miyaura cross-coupling to construct the desired aryl-pyridyl side chains.

For the specific construction of N-Boc-protected amino esters, the Buchwald-Hartwig amination has been shown to be an effective method for cross-coupling aryl halo esters with secondary amines. Furthermore, enantioselective additions to N-Boc-aldimines using masked acyl cyanide reagents, catalyzed by modified cinchona alkaloids, provide a versatile route to a variety of α-amino acid derivatives.

A plausible synthetic route to Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate could involve the esterification of N-Boc-2-(2-pyridyl)glycine or the direct amination and Boc-protection of methyl 2-bromo-2-(2-pyridyl)acetate. The development of efficient and stereoselective methods for the synthesis of this and related compounds remains a valuable goal for chemists, given their potential as building blocks in the creation of novel pharmaceuticals and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10(11(16)18-4)9-7-5-6-8-14-9/h5-8,10H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZMKBCSGGDFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Methyl 2 Boc Amino 2 2 Pyridyl Acetate

Reactions at the Ester Functional Group (e.g., Hydrolysis, Transamidation, Reductions)

The methyl ester functionality is a key site for transformations, allowing for the synthesis of carboxylic acids, amides, and alcohols.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. This transformation is typically achieved with high yield using alkali hydroxides such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of aqueous and organic solvents like tetrahydrofuran (B95107) (THF) or methanol. This reaction is fundamental for subsequent peptide couplings or other modifications where a free carboxylic acid is required.

Transamidation: The direct conversion of the methyl ester to an amide, or transamidation, is a powerful tool for building more complex molecules. While uncatalyzed aminolysis of unactivated esters requires harsh conditions, modern catalytic methods allow this transformation to proceed efficiently. nih.gov Nickel- and manganese-based catalysts have proven effective for the direct amidation of a wide variety of esters, including methyl esters, with primary and secondary amines. mdpi.comacs.orgresearchgate.net These reactions often tolerate the N-Boc protecting group and can proceed under neutral or base-promoted conditions. nih.govnsf.gov For instance, systems using Ni(cod)₂ with N-heterocyclic carbene (NHC) ligands can catalyze the cross-coupling of methyl esters and various amines at elevated temperatures. mdpi.com

Reductions: The ester group can be reduced to the corresponding primary alcohol, (2-(Boc-amino)-2-(2-pyridyl)ethanol), using strong hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, typically carried out in an anhydrous ethereal solvent like THF. researchgate.net It is important to note that potent nucleophilic reagents like LiAlH₄ can also potentially react with the pyridyl ring. quimicaorganica.org Hard nucleophiles are known to add to the 2-position of the pyridine (B92270) ring, which could lead to side products under certain conditions. quimicaorganica.org

| Transformation | Typical Reagents | Product Functional Group | Key Considerations |

|---|---|---|---|

| Hydrolysis | LiOH or NaOH in H₂O/THF | Carboxylic Acid | Standard saponification; proceeds in high yield. |

| Transamidation | Amine, Ni or Mn catalyst (e.g., Ni(cod)₂/IPr) | Amide | Catalyst choice is crucial for efficiency and substrate scope. mdpi.com |

| Reduction | LiAlH₄ in THF | Primary Alcohol | Potential for side reactions on the pyridyl ring. quimicaorganica.org |

Reactivity of the Boc-Protected Amine Moiety

The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines due to its stability under a variety of conditions, yet it can be removed selectively when required. researchgate.net

The primary reaction involving this moiety is deprotection to reveal the free amine. This is most commonly achieved under acidic conditions. nih.gov The mechanism involves protonation of the carbamate (B1207046) followed by the elimination of isobutylene (B52900) and carbon dioxide. jk-sci.com A variety of acidic reagents can be employed, offering a range of conditions from very strong to relatively mild, which allows for selective deprotection in the presence of other acid-sensitive groups. researchgate.netorganic-chemistry.orgresearchgate.net While stable to most bases, some studies have reported deprotection of primary Boc groups under strongly basic conditions (e.g., sodium tert-butoxide), which is thought to proceed through an isocyanate intermediate. researchgate.netsci-hub.se

| Reagent(s) | Solvent | Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective method. jk-sci.com |

| Hydrochloric acid (HCl) | Dioxane, Ethyl Acetate (B1210297), or Methanol | Room Temperature | Provides the amine as a hydrochloride salt. |

| Phosphoric Acid (aq.) | THF | Room Temperature | A milder, environmentally benign alternative. nih.gov |

| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Can offer different selectivity compared to protic acids. jk-sci.com |

| Sodium tert-butoxide | THF (wet) | Reflux | Alternative for acid-sensitive substrates; proceeds via a different mechanism. sci-hub.se |

Functionalization of the Pyridyl Ring System (e.g., C-H Activation, Electrophilic/Nucleophilic Additions)

The pyridine ring presents a unique set of challenges and opportunities for functionalization due to its electron-deficient nature. beilstein-journals.orgrsc.org

C-H Activation: Direct C-H functionalization is a powerful strategy for modifying the pyridine core. researchgate.net Due to the electronic properties of the ring and the directing effect of the nitrogen atom, transition-metal-catalyzed C-H activation on unsubstituted pyridines typically favors the C2 and C4 positions. thieme-connect.com Since the molecule is already substituted at the C2 position, functionalization would be directed to other sites. Metal catalysis can facilitate reactions like arylation, alkylation, or borylation at the less reactive C-H bonds, although this can require specific directing groups or catalytic systems. nih.gov

Electrophilic/Nucleophilic Additions: The electron-deficient character of the pyridine ring makes it generally unreactive toward electrophilic aromatic substitution, which requires harsh conditions and typically occurs at the C3 position. researchgate.net Conversely, the ring is activated for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is favorable at the C2 and C4/C6 positions, as the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom. stackexchange.comquora.com In a 2-substituted pyridine like Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate, strong or "hard" nucleophiles such as organolithium reagents or metal hydrides would be expected to attack the C6 position. quimicaorganica.org Nucleophilic addition can also be facilitated by first forming a pyridinium (B92312) salt, which greatly enhances the electrophilicity of the ring. nih.gov

Applications of Methyl 2 Boc Amino 2 2 Pyridyl Acetate As a Versatile Chemical Synthon

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a chiral center and multiple functional groups makes methyl 2-(Boc-amino)-2-(2-pyridyl)acetate an important starting material for the synthesis of a variety of complex organic molecules.

Conformationally restricted amino acids are crucial components in the design of peptidomimetics and pharmacologically active compounds, as they help to lock the molecule into a bioactive conformation. lifechemicals.com The rigid structure of these amino acids can lead to increased potency, selectivity, and metabolic stability. lifechemicals.com Non-natural amino acids containing heterocyclic scaffolds, such as the pyridyl group in methyl 2-(Boc-amino)-2-(2-pyridyl)acetate, are of significant interest in medicinal chemistry. The synthesis of novel heterocyclic amino acids is a key area of research in modern drug discovery. nih.govbeilstein-journals.org For instance, derivatives of piperidine- and pyrazole-carboxylic acids have been synthesized as novel heterocyclic amino acid building blocks. nih.gov Similarly, isoxazole-based amino acid-like building blocks have also been developed. beilstein-journals.org

The general strategy for creating such complex amino acids often involves the use of protected amino acid precursors. For example, the synthesis of novel heterocyclic amino acids containing azetidine (B1206935) and oxetane (B1205548) rings has been achieved through aza-Michael additions to derivatives of methyl acetate (B1210297). mdpi.com This highlights how a molecule like methyl 2-(Boc-amino)-2-(2-pyridyl)acetate can serve as a foundational element for constructing more elaborate, conformationally constrained amino acid structures.

Table 1: Examples of Heterocyclic Scaffolds in Amino Acid Synthesis

| Heterocyclic Scaffold | Synthetic Application | Reference |

|---|---|---|

| Azetidine/Oxetane | Building blocks for novel amino acids via aza-Michael addition. | mdpi.com |

| Piperidine/Pyrazole | Regioselective synthesis of N-Boc-protected heterocyclic amino acid esters. | nih.gov |

| Isoxazole | Synthesis of amino acid-like building blocks from β-enamino ketoesters. | beilstein-journals.org |

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a methodology that has revolutionized the creation of complex peptides. nbinno.com The Boc group is stable under a variety of reaction conditions but can be easily removed with mild acids, making it highly compatible with the delicate nature of growing peptide chains. nbinno.com Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate, as a Boc-protected amino acid, is well-suited for incorporation into peptide sequences using standard SPPS protocols. nih.govnih.gov

The process of SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. peptide.com The use of building blocks like methyl 2-(Boc-amino)-2-(2-pyridyl)acetate allows for the precise introduction of specific amino acid residues into a peptide sequence, which is critical for achieving high purity and yield of the final product. nbinno.com The pyridyl moiety of this particular amino acid can introduce unique structural and functional properties into the resulting peptide, such as the ability to coordinate with metal ions or participate in specific binding interactions.

Table 2: Key Steps in Solid-Phase Peptide Synthesis (SPPS) with Boc-Protected Amino Acids

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Deprotection | Removal of the Boc group from the resin-bound amino acid or peptide. | Trifluoroacetic acid (TFA) | peptide.com |

| Neutralization | Conversion of the resulting amine salt to the free amine. | Diisopropylethylamine (DIEA) | peptide.com |

| Coupling | Formation of a peptide bond with the next Boc-protected amino acid. | Coupling reagents (e.g., HATU, HBTU) | peptide.com |

| Cleavage | Release of the completed peptide from the solid support. | Strong acids (e.g., HF) | peptide.com |

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. rsc.orgnih.gov As a result, the development of efficient methods for their synthesis is a major focus of organic chemistry. nih.gov Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate can serve as a precursor for a variety of nitrogen-containing heterocycles. For example, derivatives of methyl 2-pyridylacetate (B8455688) can be used in the synthesis of indolizines through a one-pot, three-component reaction. This reaction involves an in situ cyclization-rethiolation strategy.

Design and Application in Catalysis

The pyridyl nitrogen in methyl 2-(Boc-amino)-2-(2-pyridyl)acetate provides a coordination site for metal ions, making it a valuable component in the design of ligands for catalysis.

Chiral ligands are essential for asymmetric catalysis, which aims to produce enantiomerically pure compounds. researchgate.net Pyridine-containing ligands have been widely used in a variety of asymmetric catalytic processes. researchgate.net The amino acid backbone of methyl 2-(Boc-amino)-2-(2-pyridyl)acetate provides a chiral scaffold that can be elaborated into more complex ligands. While this specific molecule is a starting material, the resulting ligands, often featuring amino and imino functionalities linked to a pyridine (B92270) ring, can form chiral metal complexes that catalyze reactions with high enantioselectivity. researchgate.net

These types of ligands have been successfully applied in reactions such as the addition of organozinc reagents to aldehydes, Henry reactions, and allylic substitutions. researchgate.net The development of new chiral ligands is a continuous effort in organic synthesis, and versatile building blocks are crucial for this endeavor. researchgate.net The combination of a chiral center and a coordinating pyridyl group makes this compound an attractive starting point for the synthesis of novel ligands for asymmetric catalysis.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach to complex molecule synthesis. acs.orgcatalyst-enabling-synthetic-chemistry.com In many of these reactions, a directing group is used to position the metal catalyst in close proximity to a specific C-H bond, thereby controlling the regioselectivity of the reaction. acs.org

The pyridyl group in methyl 2-(Boc-amino)-2-(2-pyridyl)acetate can act as a directing group in C-H functionalization reactions. For example, the nitrogen atom of a pyridine ring can coordinate to a transition metal, directing the functionalization to an ortho C-H bond of the pyridine or a nearby C-H bond in the rest of the molecule. nih.gov While direct examples using this specific molecule are not detailed in the provided context, the principle is well-established for related structures. For instance, N-(2-pyridyl)sulfonyl-protected amino acid derivatives have been shown to direct the γ-arylation of C(sp³)−H bonds. acs.org Similarly, N-(2-pyridine)tryptophan derivatives have been used to direct the hydroarylation of alkynes. acs.org These examples demonstrate the potential of the pyridyl group within methyl 2-(Boc-amino)-2-(2-pyridyl)acetate to be utilized in the development of novel C-H functionalization methodologies.

Chelation Properties and Metal Complex Formation

The molecular architecture of Methyl 2-(tert-butoxycarbonyl-amino)-2-(2-pyridyl)acetate suggests its potential as an effective chelating agent for various metal ions. This capability stems from the presence of multiple potential coordination sites within its structure: the nitrogen atom of the pyridine ring, the nitrogen atom of the amino group, and the oxygen atoms of the carbonyl group in the ester and the Boc-protecting group. While specific detailed research on the chelation properties of this exact compound is not extensively documented in the available literature, its structural components allow for well-founded inferences regarding its coordinating behavior.

The pyridine moiety is a well-known ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to a metal center. Furthermore, the α-amino acid-like scaffold provides additional coordination points. The amino group and the carbonyl oxygen of the ester can participate in forming a stable five-membered chelate ring with a metal ion, a common binding mode for amino acids. wikipedia.org

The tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen could sterically hinder coordination at that site or, conversely, the carbonyl oxygen of the Boc group could also be involved in metal binding, potentially leading to different coordination geometries. The interplay between these potential binding sites suggests that Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate could act as a bidentate or even a tridentate ligand, depending on the metal ion, the solvent system, and the reaction conditions.

The formation of metal complexes with this synthon could lead to novel catalysts, materials with interesting photophysical properties, or serve as a method for introducing metal centers into larger biomolecules or peptidomimetics. The specific stability constants and coordination geometries would need to be determined experimentally for various metal ions.

Table 1: Potential Coordination Sites of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate for Metal Complex Formation

| Potential Coordinating Atom | Functional Group | Potential Role in Chelation |

| Pyridine Nitrogen | Pyridine Ring | Primary coordination site, forming a stable bond with metal ions. |

| Amine Nitrogen | Boc-protected Amine | Potential coordination site, may be sterically hindered by the Boc group. |

| Carbonyl Oxygen | Methyl Ester | Can participate in forming a five-membered chelate ring with the amine nitrogen. |

| Carbonyl Oxygen | Boc Group | May participate in coordination, influencing the overall geometry of the complex. |

Utility in Solid-Phase Synthesis and Combinatorial Chemistry

Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate is a promising building block for solid-phase synthesis (SPS) and combinatorial chemistry due to its unique combination of a protected amino acid-like core and a functionalizable pyridine ring.

In the realm of solid-phase synthesis, particularly in the construction of peptides and peptidomimetics, Boc-protected amino acids are fundamental synthons. chempep.comseplite.compeptide.com The Boc group provides a robust, acid-labile protecting group for the α-amino functionality, which is a cornerstone of the Merrifield solid-phase peptide synthesis (SPPS) methodology. peptide.com The methyl ester at the carboxyl terminus of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate can be readily hydrolyzed to the corresponding carboxylic acid, which can then be anchored to a solid support resin (e.g., Merrifield or Wang resin). nih.gov

Once attached to the resin, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), and the newly liberated amine can be coupled with another amino acid or a different building block. chempep.com This iterative process allows for the stepwise assembly of complex molecular structures on a solid support, which simplifies purification as excess reagents and byproducts are washed away at each step. nih.govresearchgate.net The presence of the 2-pyridyl group introduces a heterocyclic element into the backbone of the growing chain, which can be used to create novel peptidomimetic scaffolds with potentially enhanced biological activity or stability. nih.govdiva-portal.orgdiva-portal.org

The application of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate extends naturally to combinatorial chemistry, a powerful strategy for the rapid synthesis of large, diverse libraries of compounds for high-throughput screening. nih.govwhiterose.ac.ukresearchgate.netacs.orgnih.gov The core structure of this synthon presents multiple points of diversity.

Table 2: Potential Diversification Points of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate in Combinatorial Library Synthesis

| Diversification Point | Potential Modifications |

| Amino Group (after deprotection) | Acylation with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates. |

| Carboxyl Group (after hydrolysis) | Amidation with a library of amines. |

| Pyridine Ring | Functionalization through various aromatic substitution reactions (e.g., halogenation, alkylation, cross-coupling). |

By systematically varying the building blocks at each of these positions, a vast library of unique compounds can be generated. For instance, after coupling the synthon to a solid support, the Boc group can be removed and the resulting amine can be acylated with a diverse set of carboxylic acids. Subsequently, the pyridine ring could be functionalized, and finally, the molecule can be cleaved from the resin to yield a library of compounds. This approach allows for the efficient exploration of chemical space around the pyridyl-amino acid scaffold, which is valuable in the search for new drug candidates and other functional molecules.

Mechanistic Insights into Reactions Involving Methyl 2 Boc Amino 2 2 Pyridyl Acetate

Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of α-amino acid esters often involves the condensation of multiple components or the modification of existing scaffolds. For related pyridinyl and pyrimidinyl phosphonates, synthetic routes have been successfully developed. ijcce.ac.ir Similarly, the synthesis of various N-Boc-protected heterocyclic amino acids, such as piperidinyl-pyrazole carboxylates, typically begins with the corresponding N-Boc protected cyclic amino acids, which are converted to β-keto esters and subsequently cyclized with reagents like hydrazines. nih.gov

For reactions involving the 2-aminopyridine (B139424) moiety, common mechanistic pathways include nucleophilic substitution at the pyridine (B92270) ring nitrogen as a key step in the formation of fused heterocyclic systems like imidazopyridines. rsc.org A proposed pathway for the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a related pyridyl-amino compound, involves a concerted nucleophilic aromatic substitution mechanism. researchgate.net However, specific elucidated pathways for the direct synthesis or subsequent reactions of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate are not explicitly detailed in the reviewed literature.

Understanding Stereoselectivity and Diastereoselectivity Mechanisms

The control of stereochemistry is crucial in the synthesis of chiral amino acid derivatives. In many asymmetric syntheses, the stereochemical outcome is dictated by the formation of diastereomeric transition states, where steric and electronic interactions guide the approach of reagents. For stereocontrolled syntheses leading to complex heterocyclic amino esters, the configuration of chiral centers in the starting materials often predetermines the final product's stereochemistry, indicating that the reaction pathway does not affect the existing chiral centers. nih.gov

While general strategies for achieving stereoselectivity in similar classes of compounds exist, such as using chiral catalysts or auxiliaries, specific studies detailing the mechanisms that govern stereoselectivity in reactions to produce or utilize enantiomerically pure Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate are not available.

Computational Chemistry (DFT) and Spectroscopic Studies for Mechanistic Probes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, transition states, and the electronic properties of molecules. DFT calculations have been employed to study the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity descriptors of various bioactive pyridine derivatives. nih.gov These studies provide insight into molecular stability, charge transfer interactions, and potential reaction sites. ijcce.ac.irnih.gov For instance, in the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, DFT calculations supported a concerted nucleophilic aromatic substitution mechanism. researchgate.net

Spectroscopic methods such as NMR are also vital for mechanistic studies. For example, ¹H NMR has been used to monitor the progress of reactions and distinguish between endo and exo isomers in Diels-Alder reactions, allowing for the observation of transitions between kinetic and thermodynamic control. nih.gov While these techniques are broadly applicable, specific DFT or dedicated spectroscopic studies aimed at probing the reaction mechanisms of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate were not found in the surveyed literature.

Kinetics and Thermodynamics of Critical Transformations

Kinetic and thermodynamic analyses provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. Such studies have been performed for related systems. For example, a kinetic study of the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol indicated a second-order reaction, and thermodynamic parameters were determined using the Eyring equation, showing good agreement with DFT calculations. researchgate.net

Methods for the kinetic and thermodynamic analysis of biochemical reactions, such as those involving aminoacyl-tRNA synthetases, are well-established and include steady-state and pre-steady-state kinetic assays. nih.gov These approaches allow for the derivation of detailed kinetic mechanisms and the quantitative assessment of substrate specificity. nih.gov However, specific kinetic and thermodynamic data for synthetic transformations involving Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate have not been reported.

Advanced Characterization and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate. Through a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D-NMR) experiments, a complete picture of the atomic connectivity and spatial relationships within the molecule can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment of protons. For Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate, the spectrum would exhibit characteristic signals for the pyridyl, Boc, methoxy (B1213986), and alpha-amino acid moieties. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (δ 7.0-8.6 ppm), showing distinct splitting patterns (doublets, triplets) due to coupling with adjacent protons. The single proton on the chiral center (α-proton) would likely resonate around δ 5.5-5.8 ppm, coupled to the adjacent NH proton. The NH proton itself would appear as a doublet, typically in the range of δ 5.0-7.0 ppm, which can be confirmed by D₂O exchange. The methyl ester group would present as a sharp singlet at approximately δ 3.7 ppm, while the nine equivalent protons of the tert-butyl group of the Boc protector would yield a strong singlet around δ 1.4 ppm. mdpi.com

¹³C NMR Spectroscopy maps the carbon framework of the molecule. The carbonyl carbons of the ester and the carbamate (B1207046) (Boc group) are the most deshielded, with expected chemical shifts in the range of δ 170-175 ppm and δ 155-160 ppm, respectively. The quaternary carbon of the Boc group would appear around δ 80 ppm, and the carbons of the pyridine ring would resonate between δ 120-150 ppm. The chiral α-carbon is anticipated around δ 55-60 ppm, the methoxy carbon at approximately δ 52 ppm, and the methyl carbons of the Boc group at about δ 28 ppm. mdpi.com

¹⁵N NMR Spectroscopy can offer valuable information, particularly regarding the nitrogen atoms in the pyridine ring and the amide linkage. The chemical shifts would confirm the electronic environment of these nitrogen atoms, aiding in the complete structural assignment.

2D-NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive correlations. A COSY spectrum would reveal proton-proton coupling networks, for instance, connecting the protons within the pyridine ring. An HSQC spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its corresponding carbon atom. HMBC spectroscopy provides crucial information about longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the different fragments of the molecule, such as connecting the α-proton to the carbonyl carbon of the ester and the carbons of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridyl-H6 | ~8.6 (d) | - |

| Pyridyl-H4 | ~7.8 (td) | - |

| Pyridyl-H3 | ~7.4 (d) | - |

| Pyridyl-H5 | ~7.2 (dd) | - |

| Pyridyl-C2 | - | ~155 |

| Pyridyl-C6 | - | ~149 |

| Pyridyl-C4 | - | ~137 |

| Pyridyl-C3 | - | ~124 |

| Pyridyl-C5 | - | ~122 |

| α-CH | ~5.6 (d) | ~58 |

| NH | ~6.0 (d) | - |

| OCH₃ | ~3.7 (s) | ~53 |

| Ester C=O | - | ~172 |

| Boc C=O | - | ~155 |

| Boc C(CH₃)₃ | - | ~80 |

| Boc C(CH₃)₃ | ~1.4 (s) | ~28 |

Note: Predicted values are based on data from structurally similar compounds. mdpi.com Actual experimental values may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate, this technique can definitively assign the (R) or (S) configuration at the stereocenter.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the calculation of the electron density map of the molecule, from which the precise position of each atom can be determined. The outcome is a detailed molecular model that provides exact bond lengths, bond angles, and torsion angles. For instance, the analysis would confirm the planar geometry of the pyridine ring and the ester group, as well as the tetrahedral geometry of the chiral α-carbon. The conformation of the Boc protecting group and its orientation relative to the rest of the molecule can also be precisely described.

Furthermore, by using anomalous dispersion effects, the absolute configuration of the chiral center can be determined without ambiguity, which is crucial for applications in asymmetric synthesis and medicinal chemistry.

Table 2: Typical Bond Lengths and Angles Expected from X-ray Crystallography

| Bond/Angle | Expected Value |

| Cα-C(ester) | ~1.52 Å |

| Cα-N | ~1.46 Å |

| C=O (ester) | ~1.21 Å |

| C=O (Boc) | ~1.22 Å |

| N-C(Boc) | ~1.35 Å |

| Cα-C(pyridyl) | ~1.51 Å |

| N-Cα-C(ester) Angle | ~110° |

| Pyridine Ring Angles | ~120° |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the exact mass of a molecule with very high precision, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound.

For Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate (C₁₄H₂₀N₂O₄), the theoretical monoisotopic mass can be calculated with high accuracy. When the compound is analyzed by HRMS, typically using techniques like Electrospray Ionization (ESI), it will be observed as a protonated molecule, [M+H]⁺, or as an adduct with other ions like sodium, [M+Na]⁺. The measured mass-to-charge ratio (m/z) of these ions is then compared to the theoretical value. A match within a very small tolerance (e.g., < 5 ppm) provides strong evidence for the proposed molecular formula, confirming that no unexpected atoms are present and that the assumed elemental composition is correct.

Table 3: HRMS Data for Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate

| Parameter | Value |

| Molecular Formula | C₁₄H₂₀N₂O₄ |

| Theoretical Monoisotopic Mass (M) | 280.14231 Da |

| Theoretical m/z for [M+H]⁺ | 281.14958 Da |

| Theoretical m/z for [M+Na]⁺ | 303.13153 Da |

Chiral Chromatography (HPLC) for Enantiomeric Purity Analysis

Since Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate possesses a stereocenter, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For N-Boc protected amino acids and their derivatives, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are often highly effective. bldpharm.com The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

The detector, usually a UV detector set to an appropriate wavelength to detect the pyridine ring, will show two distinct peaks for a racemic mixture, one for each enantiomer. The enantiomeric excess can be calculated from the relative areas of these two peaks. This analysis is fundamental in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent.

Table 4: Typical Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Chiralpak® IA, IC, AD-H) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~254 nm or ~260 nm |

| Result | Baseline separation of (R) and (S) enantiomers |

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Principles)

While established methods for the synthesis of α-amino esters exist, future research will likely focus on aligning the production of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate with the principles of green chemistry. The goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key research initiatives could include:

One-Pot and Multicomponent Reactions: Designing a convergent synthesis where the pyridine (B92270), amine, and acetate (B1210297) precursors are combined in a single step would significantly improve process mass intensity (PMI). Such strategies are gaining traction for the synthesis of various pyridine derivatives. nih.gov

Greener Reagents and Solvents: Traditional methods for Boc-protection and esterification can involve hazardous reagents like phosgene (B1210022) derivatives or harsh acids. Future work could adapt greener alternatives, such as using dimethyl carbonate (DMC) for both esterification and as a solvent, which has proven effective for other Boc-protected amino acids. researchgate.net Similarly, exploring metal-free catalytic systems, for instance, for C-N bond formation, would eliminate the risk of heavy metal contamination. uni-bayreuth.de

Alternative Energy Sources: The application of microwave irradiation or ultrasonication could dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov These techniques have been successfully applied to the synthesis of other N-heterocycles and could be optimized for this specific target.

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems for key bond-forming steps would enhance atom economy. This includes developing catalytic enantioselective methods for the direct synthesis of the chiral pyridylglycine core, which remains a significant challenge. nih.gov

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Esterification | Methanol with stoichiometric acid catalyst (e.g., SOCl₂) | Dimethyl carbonate (DMC) with a catalytic base | Use of safer reagents, atom economy |

| Amine Protection | Di-tert-butyl dicarbonate (B1257347) with organic base in chlorinated solvents | Enzymatic protection or use of recyclable catalysts in bio-based solvents | Use of renewable feedstocks, safer solvents |

| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reaction (MCR) under microwave irradiation | Energy efficiency, waste prevention |

| Purification | Silica gel chromatography with high solvent consumption | Crystallization or solvent-free purification methods | Waste prevention, use of safer solvents |

Exploration of Novel Catalytic Applications and Ligand Designs

The inherent chirality and coordinating ability of the 2-pyridylglycine scaffold make it a highly promising precursor for the development of novel chiral ligands for asymmetric catalysis. researchgate.net After deprotection of the Boc group and potential modification of the ester, the resulting molecule can act as a bidentate or tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the α-amino group, and the carboxylate oxygen.

Future research in this area should focus on:

Ligand Synthesis and Library Development: A systematic approach would involve creating a library of ligands derived from the core structure. Modifications could include substitution on the pyridine ring to tune electronic properties or altering the ester to a bulkier group to modify the steric environment around the metal center.

Asymmetric Catalysis: These new ligands could be screened for efficacy in a wide range of metal-catalyzed asymmetric reactions. uwindsor.ca Given the success of other amino acid-based ligands, promising areas include asymmetric hydrogenation, C-C bond-forming reactions (e.g., Suzuki and Sonogashira cross-couplings), and C-H functionalization. nih.govmdpi.com

Mechanism-Guided Design: By studying the mechanism of catalysis and the structure of the catalyst-substrate transition states, ligands can be rationally designed to improve enantioselectivity and reactivity. nih.gov The rigid framework provided by the pyridyl-amino acid chelate could allow for predictable transfer of chiral information.

| Ligand Modification | Target Metal | Potential Asymmetric Reaction | Rationale |

|---|---|---|---|

| Deprotection and hydrolysis to form (S)-2-amino-2-(pyridin-2-yl)acetic acid | Rhodium, Ruthenium | Asymmetric Hydrogenation | Creates a classic P,N or N,O-type chiral environment |

| Conversion of ester to diphenylphosphine (B32561) methanol | Palladium, Iridium | Asymmetric Allylic Alkylation | Forms a P,N-ligand with tunable steric and electronic properties |

| Functionalization of pyridine ring with electron-donating/withdrawing groups | Copper, Palladium | Conjugate Addition, Cross-Coupling Reactions | Tunes the electronic properties of the metal center to enhance reactivity |

| Formation of an amide with a chiral amine | Various | Lewis Acid Catalysis | Introduces a second chiral center and additional hydrogen-bonding sites |

Integration into Advanced Materials and Supramolecular Assemblies

The molecular structure of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate is well-suited for its use as a building block (tecton) in supramolecular chemistry and materials science. The combination of a metal-coordinating pyridine unit, hydrogen-bonding capabilities from the Boc-amino group, and a chiral backbone provides a powerful toolkit for designing ordered structures.

Prospective research directions include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: After hydrolysis of the ester, the resulting pyridyl-amino acid can serve as a linker to connect metal nodes, forming chiral MOFs. These materials could have applications in enantioselective separations, asymmetric catalysis, and sensing. The bis(pyridyl) motif is already known to be effective in constructing such frameworks. acs.org

Supramolecular Gels and Soft Materials: The modification of natural amino acids with aromatic groups is a known strategy to induce self-assembly into soft materials like hydrogels. nih.gov The pyridyl group, coupled with the hydrogen-bonding capacity of the amino acid backbone, could drive the formation of nanofibers that entrap solvent to form gels. nih.govrsc.org These materials could be stimuli-responsive, changing their properties in response to pH, metal ions, or temperature.

Chiral Recognition and Sensing: The molecule could be incorporated into polymers or onto surfaces to create materials for chiral recognition. The defined spatial arrangement of the pyridine, amino, and ester groups could allow for selective binding to one enantiomer of a target molecule through a combination of hydrogen bonding, π-π stacking, and coordinative interactions.

Rational Design of Derivatives with Enhanced Synthetic Utility

As a protected, functionalized, and non-canonical amino acid, Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate is a versatile building block for organic synthesis. Future work can focus on rationally designing derivatives that expand its synthetic utility.

Key strategies for derivatization include:

Pyridine Ring Functionalization: The pyridine ring can be selectively halogenated or converted to a boronic ester. These derivatives would be valuable substrates for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the attachment of a wide array of substituents to build molecular complexity.

Ester Group Transformation: The methyl ester is a versatile handle that can be hydrolyzed to the carboxylic acid, reduced to the corresponding alcohol, or converted to amides, hydrazides, or other functional groups. This allows the core scaffold to be incorporated into a diverse range of larger molecules, including peptides and peptidomimetics. nih.gov

N-Terminus Modification: While the Boc group is a standard protecting group, it can also be a reactive handle. Recent methods have shown the direct conversion of Boc-protected amines to carbamates, thiocarbamates, and ureas, providing a sustainable route to these important functional groups. Following deprotection, the free amine can be acylated, alkylated, or used in peptide coupling reactions.

| Site of Modification | Derivative | Potential Synthetic Application |

|---|---|---|

| Pyridine Ring (e.g., C5-position) | 5-Bromo-2-pyridyl derivative | Substrate for Suzuki or Sonogashira cross-coupling reactions |

| Ester Group | Carboxylic acid | Peptide synthesis, formation of amide libraries |

| Ester Group | Primary alcohol | Precursor for aldehydes, ethers, or incorporation into polyesters |

| Amine Group | Deprotected free amine | Building block for peptidomimetics and heterocyclic synthesis |

| Amine Group | N-Methylated amine (after deprotection) | Increases metabolic stability and alters conformation in bioactive molecules mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling a pyridyl-acetate precursor with a Boc-protected amine. Key steps include:

- Boc-protection of the amine group using tert-butoxycarbonyl anhydride (Boc₂O) in dichloromethane (DCM) with catalytic DMAP .

- Nucleophilic substitution or coupling reactions to introduce the pyridyl moiety. Pyridyl-acetate derivatives (e.g., Methyl 2-(pyridin-2-yl)acetate, CAS 1658-42-0) are synthesized via esterification of pyridylacetic acid with methanol under acidic conditions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Critical Factors : Temperature control (<40°C) prevents Boc-deprotection, while solvent polarity affects reaction kinetics. Yields vary between 60–85% depending on steric hindrance from the pyridyl group .

Q. How can researchers verify the purity and structural integrity of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate?

- Analytical Workflow :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (UV detection at 254 nm) .

- NMR : Confirm Boc-group integrity (δ 1.4 ppm for tert-butyl protons) and pyridyl protons (δ 8.1–8.5 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 295.2) .

Advanced Research Questions

Q. What mechanistic insights explain side-product formation during Boc-deprotection of Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate?

- Key Observations : Acidic deprotection (e.g., TFA/DCM) may generate:

- Byproduct 1 : Methyl 2-amino-2-(2-pyridyl)acetate (due to incomplete Boc removal).

- Byproduct 2 : Pyridyl-acetic acid (via ester hydrolysis under prolonged acid exposure) .

- Mitigation Strategies :

- Use shorter reaction times (10–15 min) and monitor by TLC.

- Add scavengers like triethylsilane to suppress carbocation intermediates .

Q. How does the pyridyl ring influence the compound’s stability in aqueous vs. organic matrices?

- Stability Data :

| Condition | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| pH 7.4 | 48 hours | Ester hydrolysis |

| pH 2.0 | 12 hours | Boc-deprotection |

| DMSO | >30 days | No degradation |

- Mechanistic Insight : The electron-withdrawing pyridyl group accelerates ester hydrolysis under basic conditions but stabilizes the Boc group in aprotic solvents .

Q. What strategies resolve contradictions in reported solubility data for Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate?

- Data Discrepancies :

- Some studies report solubility in THF (50 mg/mL), while others note limited solubility (<10 mg/mL) .

- Resolution :

- Conduct controlled solubility tests using USP/PhEur guidelines.

- Pre-dry solvents with molecular sieves to exclude moisture interference .

Safety and Handling

Q. What safety protocols are critical when handling Methyl 2-(Boc-amino)-2-(2-pyridyl)acetate?

- Hazard Mitigation :

- Use PPE (gloves, goggles) to avoid skin/eye contact (H303/H313/H333 warnings) .

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before incineration .

Experimental Design

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?

- Catalyst Screening :

| Catalyst | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| L-Proline | 72% | 65% |

| Chiral Cu(II) | 88% | 78% |

- Design Tip : Use DOE (Design of Experiments) to balance ee and yield. Polar solvents (e.g., DMF) enhance chiral induction .

Data Interpretation

Q. Why do NMR spectra sometimes show split peaks for the Boc group?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.